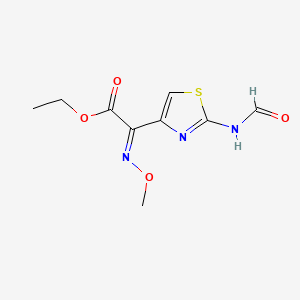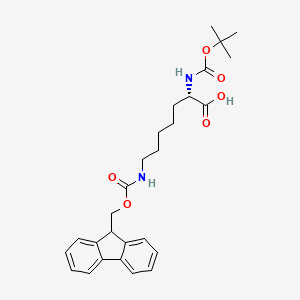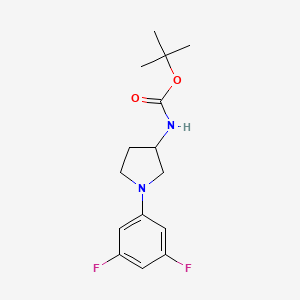
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C15H20F2N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a carbamate functional group
Métodos De Preparación
The synthesis of tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3,5-difluorophenylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The carbamate group may also contribute to the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 1-(3,5-dichlorophenyl)pyrrolidin-3-ylcarbamate: This compound has chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.
Tert-butyl 1-(3,5-dimethylphenyl)pyrrolidin-3-ylcarbamate: The presence of methyl groups instead of fluorine atoms can affect the compound’s reactivity and interactions with molecular targets.
Tert-butyl 1-(3,5-difluorophenyl)pyrrolidin-3-ylurea: This compound has a urea group instead of a carbamate group, which can influence its chemical stability and biological activity
Propiedades
Fórmula molecular |
C15H20F2N2O2 |
|---|---|
Peso molecular |
298.33 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(3,5-difluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)18-12-4-5-19(9-12)13-7-10(16)6-11(17)8-13/h6-8,12H,4-5,9H2,1-3H3,(H,18,20) |
Clave InChI |
BFBAVCTYPPKDAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



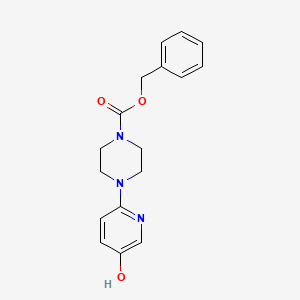
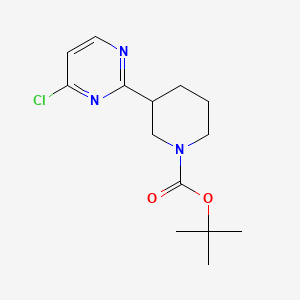


![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)



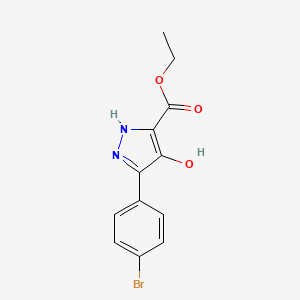
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)
